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An objective comparison of BNC210 clinical trial data reveals a promising outlook for Post-

Traumatic Stress Disorder (PTSD) and a concluded program for Social Anxiety Disorder (SAD).

Phase 2b results in PTSD were positive, prompting progression towards a Phase 3 trial.

Conversely, the Phase 3 trial for SAD did not meet its endpoints, leading to the discontinuation

of its development for this indication.

BNC210 is an investigational, first-in-class, negative allosteric modulator of the α7 nicotinic

acetylcholine receptor (α7 nAChR)[1][2][3]. It has been evaluated in several studies for its

anxiolytic effects, with a key aim of providing rapid-acting anxiety relief without the sedative or

addictive properties of existing treatments[4][5][6].

Social Anxiety Disorder (SAD): Phase 2 vs. Phase 3
The clinical development of BNC210 for the acute treatment of SAD involved the Phase 2

PREVAIL study and the subsequent Phase 3 AFFIRM-1 trial. Both trials utilized a simulated

public speaking challenge to induce anxiety and measure the drug's efficacy.

Experimental Protocol: Public Speaking Challenge (PREVAIL & AFFIRM-1)

The core methodology for the SAD trials was a controlled public speaking challenge designed

to provoke social anxiety.

Participants: Adult patients with a confirmed diagnosis of Social Anxiety Disorder, typically

with a high score (e.g., ≥ 70) on the Liebowitz Social Anxiety Scale[7][8].
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Design: The trials were randomized, double-blind, and placebo-controlled[9][10]. Participants

were assigned to receive a single oral dose of BNC210 or a placebo.

Procedure: Following a rest period after dosing (approximately 1 hour), participants were

introduced to the speaking task. They were given a short period (e.g., 2 minutes) to prepare

a speech (Anticipation Phase) and then delivered the speech (e.g., 5 minutes) in front of an

audience (Performance Phase)[6][8].

Primary Endpoint: The primary measure of efficacy was the change from baseline in the

Subjective Units of Distress Scale (SUDS), a self-reported 100-point scale of anxiety and

distress, averaged over the performance phase of the challenge[10][11].

Secondary Endpoints: These often included SUDS scores during the anticipation phase,

clinician-rated scales like the Clinical Global Impression – Severity (CGI-S), and patient-

reported outcomes such as the State-Trait Anxiety Inventory (STAI-State)[12].

Table 1: Comparison of Phase 2 (PREVAIL) and Phase 3 (AFFIRM-1) SAD Trials
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Parameter Phase 2 (PREVAIL Study) Phase 3 (AFFIRM-1 Study)

Status Completed Completed

Primary Endpoint Met
No (Initial Topline)[8][11]. Yes

(Post-hoc analysis)[7][9].
No[10][13].

Patient Population 151 adults with SAD[9]. 332 adults with SAD[6].

Dosage(s)
Single dose of 225 mg or 675

mg BNC210, vs. Placebo[8].

Single dose of 225 mg

BNC210, vs. Placebo[6][10].

Primary Endpoint Result

Did not meet primary endpoint

in initial analysis. A post-hoc

analysis combining doses and

challenge phases (anticipation

& performance) showed a

statistically significant

reduction in SUDS score vs.

placebo (p=0.044)[9].

Did not meet its primary

endpoint of change in SUDS

scores during the performance

phase of the public speaking

challenge[10][12][13].

Secondary Endpoints
Showed trends toward

improvement[8].

Did not demonstrate

statistically significant

differences[10][13].

Safety & Tolerability
Favorable safety and

tolerability profile[7][8].

Favorable safety and

tolerability, consistent with

previous studies[10][13].

Outcome

Supported further testing of the

225 mg dose in a Phase 3

trial[6][9].

Discontinuation of BNC210

development for SAD[10][13].

Post-Traumatic Stress Disorder (PTSD): Phase 2b
Data
The development program for BNC210 in PTSD has shown more positive results. The Phase

2b ATTUNE study successfully met its primary endpoint, positioning the candidate for Phase 3

evaluation.
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Experimental Protocol: ATTUNE Study (Phase 2b)

Participants: 212 adult patients (18-75 years old) with a current PTSD diagnosis and a

Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of ≥

30[14][15].

Design: A randomized, double-blind, placebo-controlled trial conducted over 12 weeks[15]

[16].

Procedure: Patients were randomized 1:1 to receive either BNC210 as a monotherapy or a

placebo, administered twice daily[16][17].

Primary Endpoint: The primary outcome was the change in the total symptom severity score

of the CAPS-5 from baseline to Week 12[15][16][17].

Secondary Endpoints: Key secondary measures included changes in depressive symptoms

(measured by the Montgomery-Åsberg Depression Rating Scale, MADRS) and sleep quality

(measured by the Insomnia Severity Index, ISI)[16][18].

Table 2: Results of Phase 2b (ATTUNE) PTSD Trial
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Parameter Phase 2b (ATTUNE Study)

Status Completed

Primary Endpoint Met Yes[16][18].

Patient Population
212 adults with PTSD (182 in modified intent-to-

treat population)[15][16].

Dosage
900 mg BNC210 twice daily, vs. Placebo[15]

[17].

Treatment Duration 12 Weeks[15][16].

Primary Endpoint Result

Statistically significant reduction in CAPS-5 total

symptom severity score at Week 12 compared

to placebo (p=0.048), with an effect size

(Cohen's d) of 0.40. Improvement was seen as

early as Week 4[15][16][17][19].

Key Secondary Endpoint Results

Statistically significant improvements observed

at Week 12 in: Depressive symptoms (MADRS)

and Sleep (ISI)[16][17][18].

Safety & Tolerability

Generally well-tolerated. 66.7% of patients on

BNC210 and 53.8% on placebo reported at

least one treatment-emergent adverse event

(AE), mostly mild or moderate. The most

common AEs (>5%) were headache, nausea,

fatigue, and hepatic enzyme increases. No

serious AEs were reported with BNC210[14][15]

[18][20].

Outcome

Positive results support progression to a late-

stage/Phase 3 registrational program for

PTSD[19][20][21].
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BNC210 acts as a negative allosteric modulator (NAM) at the α7 nicotinic acetylcholine

receptor. Unlike a direct antagonist that blocks the receptor's active site, a NAM binds to a

different site (an allosteric site). This binding changes the receptor's shape, reducing the

probability of it opening when the natural ligand, acetylcholine, binds. This modulation of

cholinergic activity is believed to produce anxiolytic effects[1][22][23].

α7 Nicotinic Acetylcholine Receptor (nAChR) Molecules
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Caption: Mechanism of BNC210 as a negative allosteric modulator of the α7 nAChR.

Experimental Workflow: Public Speaking Challenge

The workflow for the SAD trials followed a structured sequence to ensure standardized anxiety

induction and measurement.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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